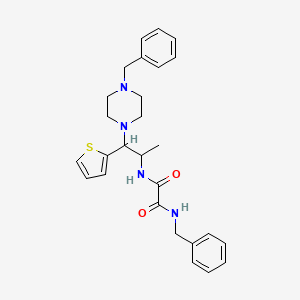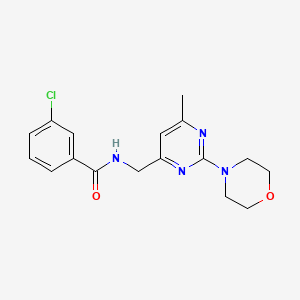
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide” is a chemical compound. It’s part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves designing, synthesizing, and characterizing them using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for “this compound” is not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The molecule contains a morpholinone ring, which is crucial for its interactions and stability. The structure is stabilized by a variety of intra- and intermolecular hydrogen bonds, essential for its function and reactivity (Pang, Yang, Yin, & Mao, 2006).
Synthesis and Derivatives
- Novel synthesis methods have been developed to create derivatives of this molecule, which are used in the preparation of various heterocyclic compounds. These derivatives have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
- Enaminones derived from this compound have been synthesized and evaluated for anticonvulsant activity. Several of these compounds exhibited potent anticonvulsant activity with minimal neurotoxicity, suggesting their potential use in treating neurological disorders (Edafiogho et al., 1992).
Antidepressant Synthesis
- The compound has been used in the synthesis of antidepressants, specifically in the production of befol, an original domestic antidepressant. This synthesis approach offers a more efficient and effective method for producing benzamide antidepressants (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Imaging in Parkinson's Disease
- A reference standard related to this compound was synthesized for imaging LRRK2 enzyme in Parkinson's disease using PET scans. This application demonstrates its potential in neurological imaging and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Histone Deacetylase Inhibition
- Derivatives of this compound have been identified as selective small molecule histone deacetylase (HDAC) inhibitors. This implies its potential in cancer therapy, as HDAC inhibitors play a role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Wirkmechanismus
Mode of Action
It’s worth noting that many drugs work by interacting with biological targets, altering their function and leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
The compound may influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent alterations in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide interacts with its targets . .
Eigenschaften
IUPAC Name |
3-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUXAAJIQKXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
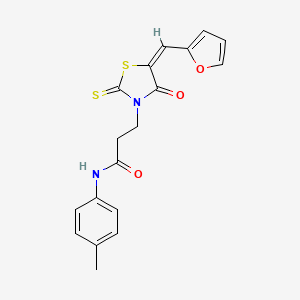

![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)

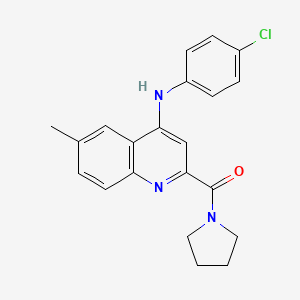

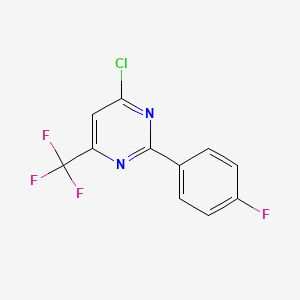
![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)
